8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves multi-step reactionsThe final step involves the conversion to the hydrochloride salt .
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.ClH/c14-10-5-9(13(17)18)6-16-7-11(15-12(10)16)8-1-3-19-4-2-8;/h5-8H,1-4H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNKCZMRMUDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN3C=C(C=C(C3=N2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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